(4E)-1,7-Bis(3,4-dihydroxyphenyl)-4-hepten-3-one; 1,7-Bis-(3,4-dihydroxyphenyl)-4-hepten-3-one; Hirsutanone
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Overview
Description
(4E)-1,7-Bis(3,4-dihydroxyphenyl)-4-hepten-3-one, also known as 1,7-Bis-(3,4-dihydroxyphenyl)-4-hepten-3-one or Hirsutanone, is a diarylheptanoid compound. Diarylheptanoids are a class of natural products characterized by two aromatic rings connected by a seven-carbon chain. Hirsutanone is known for its various biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-1,7-Bis(3,4-dihydroxyphenyl)-4-hepten-3-one typically involves the coupling of two aromatic aldehydes with a heptane chain. One common method is the aldol condensation reaction, where aromatic aldehydes react with heptanone in the presence of a base, such as sodium hydroxide, to form the desired diarylheptanoid structure .
Industrial Production Methods
Industrial production of Hirsutanone may involve the extraction from natural sources, such as the rhizomes of Curcuma kwangsiensis, followed by purification processes. Alternatively, large-scale synthesis can be achieved through optimized aldol condensation reactions, ensuring high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Hirsutanone undergoes various chemical reactions, including:
Oxidation: Hirsutanone can be oxidized to form quinones, which are compounds with two ketone functionalities.
Reduction: Reduction of Hirsutanone can lead to the formation of dihydro derivatives.
Substitution: The hydroxyl groups on the aromatic rings can undergo substitution reactions, such as acetylation or methylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Acetylation can be achieved using acetic anhydride (Ac₂O) in the presence of a base like pyridine.
Major Products
Oxidation: Quinones
Reduction: Dihydro derivatives
Substitution: Acetylated or methylated derivatives
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other diarylheptanoids and related compounds.
Biology: Exhibits significant antioxidant activity, protecting cells from oxidative stress.
Medicine: Demonstrates anti-inflammatory and anticancer properties, making it a candidate for drug development.
Mechanism of Action
Hirsutanone exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes, reducing oxidative stress.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes, such as COX-2.
Anticancer Activity: Induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Comparison with Similar Compounds
Similar Compounds
- (3R,5R)-3,5-Diacetoxy-1-(3,4-dihydroxyphenyl)-7-(4-hydroxyphenyl)heptane
- (4E,6E)-1-(3,4-Dihydroxyphenyl)-7-(4-hydroxyphenyl)-4,6-heptadien-3-one
Uniqueness
Hirsutanone is unique due to its specific structure, which allows it to exhibit a broad range of biological activities. Its dual hydroxyl groups on the aromatic rings contribute to its potent antioxidant and anti-inflammatory properties, distinguishing it from other diarylheptanoids .
Properties
IUPAC Name |
1,7-bis(3,4-dihydroxyphenyl)hept-4-en-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O5/c20-15(8-5-14-7-10-17(22)19(24)12-14)4-2-1-3-13-6-9-16(21)18(23)11-13/h2,4,6-7,9-12,21-24H,1,3,5,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHYFMQKJYFLCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCC=CC(=O)CCC2=CC(=C(C=C2)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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